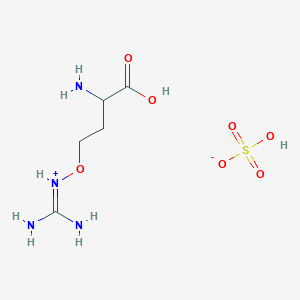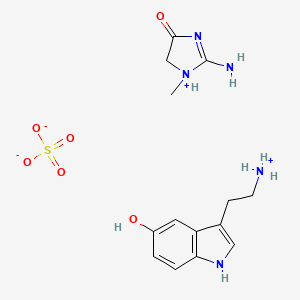
3-Hydroxy-2,2-dimethylpropanal
概要
説明
It is a white to off-white solid with a melting point of 30-33°C and a boiling point of approximately 131.45°C . This compound is used in various chemical syntheses and industrial applications due to its unique structure and reactivity.
作用機序
Target of Action
The primary targets of 3-Hydroxy-2,2-dimethylpropanal are receptors in the olfactory or gustatory system . The compound interacts with these receptors, leading to the perception of a specific scent or taste .
Mode of Action
The mode of action of this compound is based on its interaction with these olfactory or gustatory receptors . When the compound binds to these receptors, it triggers a signal transduction pathway that results in the perception of a specific scent or taste .
Biochemical Pathways
It is known that the compound plays a role in the perception of taste and smell, suggesting that it may affect pathways related to sensory perception .
Pharmacokinetics
Given its molecular weight of 10213 , it is likely that the compound is readily absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including the specific metabolic pathways it is involved in and the individual’s metabolic rate.
Result of Action
The primary result of the action of this compound is the perception of a specific scent or taste . This occurs when the compound binds to receptors in the olfactory or gustatory system, triggering a signal transduction pathway that leads to this perception .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is -20°C , suggesting that it may be less stable at higher temperatures. Additionally, the compound’s efficacy in triggering a scent or taste perception may be influenced by the presence of other compounds that can bind to the same receptors .
生化学分析
Biochemical Properties
3-Hydroxy-2,2-dimethylpropanal is known to interact with various enzymes, proteins, and other biomolecules. It is used to prepare 4,1-benzoxazepines as squalene synthase inhibitors and their inhibition of cholesterol synthesis . The nature of these interactions is complex and involves various biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2,2-dimethylpropanal can be synthesized through the hydroxymethylation of isobutyraldehyde. This process involves the reaction of isobutyraldehyde with formaldehyde in the presence of a base such as potassium carbonate . The reaction is typically carried out at a temperature range of 14-20°C, followed by a period of heating to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as dibutyltin oxide or calcium chloride can enhance the reaction efficiency .
化学反応の分析
Types of Reactions: 3-Hydroxy-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hydroxy-2,2-dimethylpropanoic acid.
Reduction: It can be reduced to form 3-hydroxy-2,2-dimethylpropanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: 3-Hydroxy-2,2-dimethylpropanoic acid.
Reduction: 3-Hydroxy-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Hydroxy-2,2-dimethylpropanal has several applications in scientific research:
類似化合物との比較
- 2,2-Dimethyl-3-hydroxypropanoic acid
- 2,2-Dimethyl-3-hydroxypropionaldehyde
- 2,2-Dimethyl-3-hydroxypropyl acetate
Comparison: 3-Hydroxy-2,2-dimethylpropanal is unique due to its dual functional groups (hydroxyl and aldehyde), which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis compared to similar compounds that may only have one functional group .
特性
IUPAC Name |
3-hydroxy-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,3-6)4-7/h3,7H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMOMMLADQPZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027231 | |
| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 30-33 deg C; [MSDSonline] | |
| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3233 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
597-31-9, 31091-91-5 | |
| Record name | Hydroxypivalaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,2-dimethylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2,2-DIMETHYLPROPANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DK0IR9LLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-HYDROXY-2,2-DIMETHYLPROPIONALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the structure of 3-Hydroxy-2,2-dimethylpropanal?
A: this compound readily forms a dimer, 2-(2-Hydroxy-1,1-dimethylethyl)-5,5-dimethyl-1,3-dioxan-4-ol, both in solution and in the crystalline state. [, , ] This dimerization occurs through an equilibrium reaction and is reversible, with the dimer decomposing back to the monomer upon melting. [] The crystalline structure of the dimer has been determined through X-ray analysis, revealing two independent molecules per asymmetric unit, each adopting a cis chair conformation. []
Q2: How does the dimer of this compound decompose?
A: The dimer undergoes a unique "anhydrous acetal hydrolysis" mechanism when melted. [] This process is initiated by an intermolecular hydrogen atom transfer, facilitated by a specific hydrogen bond within the crystal structure. [] Essentially, the dimer decomposes back to the monomeric this compound in its molten state.
Q3: Are there methods to concentrate aqueous solutions of this compound?
A: Yes, a patented process uses azeotropic distillation to concentrate aqueous solutions of this compound. [] This method involves adding an entrainer, chosen from a group including 1-butanol and 1-pentanol, to the solution. [] The resulting mixture undergoes azeotropic distillation, effectively removing water and the entrainer, thus concentrating the desired this compound.
Q4: Can this compound be used to synthesize other compounds?
A: Absolutely! this compound serves as a precursor in the synthesis of dimethylmethylenebis(iminonitroxide) diradical. [] This synthesis involves a multi-step process, ultimately yielding the diradical, a compound with interesting magnetic properties.
- Structure of 2-(2-Hydroxy- l,l-dimethylethyl)-5,5-dimethyl- 1,3-dioxan-4-ol, C10H2004, a Dimer of this compound. Example of an Anhydrous Aeetal Hydrolysis
- Structure of 2‐(2‐hydroxy‐1,1‐dimethylethyl)‐5,5‐dimethyl‐1,3‐dioxan‐4‐ol, C10H20O4, a dimer of 3‐hydroxy‐2,2‐dimethylpropanal. Example of an anhydrous acetal hydrolysis
- Method for concentrating aqueous this compound solution
- Procédé de concentration de solution aqueuse de 3-hydroxy-2,2-diméthylpropanal
- Synthesis and Magnetic Properties of Dimethylmethylenebis(iminonitroxide) Diradical
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B7797434.png)
![3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-phenyl-7H-indazole-4,5-dione](/img/structure/B7797440.png)
![N-[(E)-(6,6-dimethyl-4-oxo-2-phenyl-3-pyridin-3-yl-7H-indazol-5-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B7797442.png)










